molecular formula C16H21BO6 B13043362 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

Cat. No.: B13043362
M. Wt: 320.1 g/mol
InChI Key: VSDIFMHQXZYEMV-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with formyl and methoxy groups. The acetate group further modifies the phenyl ring, making this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of 4-formyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules such as sugars and proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable boronic ester bonds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves the formation of boronic ester bonds with diols and other nucleophiles. This interaction is facilitated by the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. The compound can also participate in various catalytic cycles, particularly in cross-coupling reactions, where it acts as a boron source .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to the presence of multiple functional groups that allow for a wide range of chemical transformations. Its ability to form stable boronic ester bonds makes it particularly valuable in organic synthesis and material science .

Properties

Molecular Formula

C16H21BO6

Molecular Weight

320.1 g/mol

IUPAC Name

[4-formyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate

InChI

InChI=1S/C16H21BO6/c1-10(19)21-14-8-12(11(9-18)7-13(14)20-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3

InChI Key

VSDIFMHQXZYEMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)OC(=O)C

Origin of Product

United States

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